3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with a chlorobenzenesulfonyl group, a fluorine atom, a morpholine ring, and a propyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl group, fluorine atom, morpholine ring, and propyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also include purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
- 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O4S/c1-2-7-26-14-21(31(28,29)16-5-3-15(23)4-6-16)22(27)17-12-18(24)20(13-19(17)26)25-8-10-30-11-9-25/h3-6,12-14H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAYPQCCFBJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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